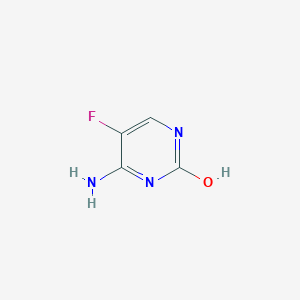

5-Fluorocytosine

Cat. No. B048100

Key on ui cas rn:

117969-88-7

M. Wt: 129.09 g/mol

InChI Key: XRECTZIEBJDKEO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08734779B2

Procedure details

Bifidobacterium longum/pAV001-HU-eCD obtained in Reference Example 1 was inoculated into 5 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, followed by anaerobic culture at 37° C. for 72 hours. Then, 1 mL of the culture medium was similarly inoculated into 9 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, and cultured for 24 hours under the same culture conditions. This inoculation step was repeated three rounds to produce the 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD. Next, the 5-FU-resistant growth of the produced 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD was confirmed by inoculating into MRS medium containing 20 μg/mL of 5-FU and the antibiotic spectinomycin and culturing for 24 hours under the same culture conditions as above. Then, the bacteria were suspended with glycerol and stored at −80° C. as glycerol stocks. The stored bacteria sample and wild-type Bifidobacterium longum were inoculated respectively into MRS media containing 250 μg/mL of 5-FU and the antibiotic spectinomycin and growths thereof were compared. The growth of bacteria from the stored sample was observed on the following day, indicating the maintenance of 5-FU resistance, while the wild type did not grow. Viable cell counts of the post-culture bacterial culture were determined by plate count method. The viable cell count was 2 to 3×109 CFU/mL for the bacterial culture of the stored sample, while that of the wild type was below the limit of detection (below 103 CFU/mL).

Identifiers

|

REACTION_CXSMILES

|

C[C@H]1O[C@H]2O[C@H]3[C@H](O[C@@]2(O)C(=[O:5])C1)[C@@H](NC)[C@@H](O)[C@@H](NC)[C@@H]3O.[CH:24]1[C:30]([F:31])=[C:29](N)[NH:28][C:26](=[O:27])[N:25]=1>>[CH:29]1[NH:28][C:26](=[O:27])[NH:25][C:24](=[O:5])[C:30]=1[F:31]

|

Inputs

Step One

|

Name

|

spectinomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=NC(=O)NC(=C1F)N

|

Step Two

|

Name

|

spectinomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=NC(=O)NC(=C1F)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Bifidobacterium longum/pAV001-HU-eCD obtained in Reference Example 1

|

WAIT

|

Type

|

WAIT

|

|

Details

|

cultured for 24 hours under the same culture conditions

|

|

Duration

|

24 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |